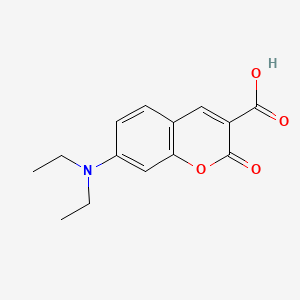

7-(ジエチルアミノ)-2-オキソ-2H-クロメン-3-カルボン酸

概要

説明

7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid (DEAC) is an organic compound that has been studied for its potential applications in scientific research. DEAC is an important intermediate in the synthesis of a variety of compounds and has been used in a variety of research applications.

科学的研究の応用

レーザー染料の用途

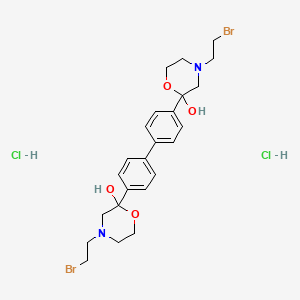

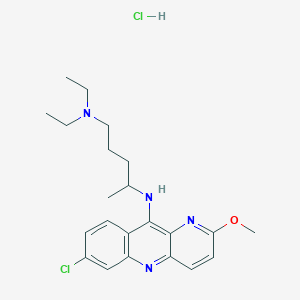

7-(ジエチルアミノ)クマリン-3-カルボン酸: は、蛍光性を有するため、レーザー染料として広く用いられています。 この化合物は高い蛍光量子収率を有するため、分光法、医療診断、および大気モニタリングで使用されるチューナブルダイレーザーなど、さまざまなレーザー用途に適しています {svg_1}.

蛍光標識

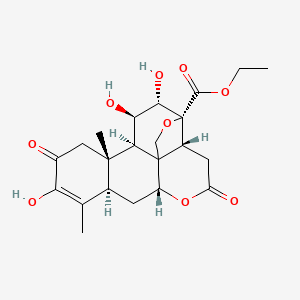

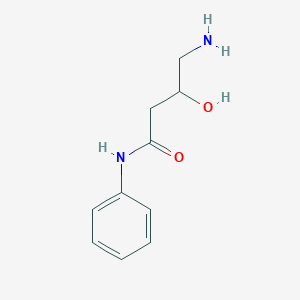

生物学および化学研究において、この化合物は蛍光標識として役立ちます。 特定の条件下での明るい蛍光により、細胞成分や生体分子の可視化が可能となり、細胞プロセスや分子間相互作用の研究を支援します {svg_2}.

生体医薬品阻害剤

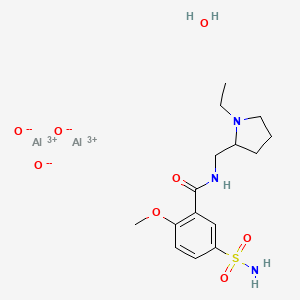

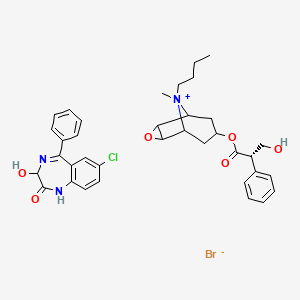

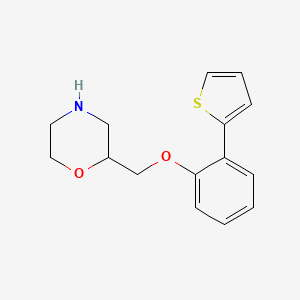

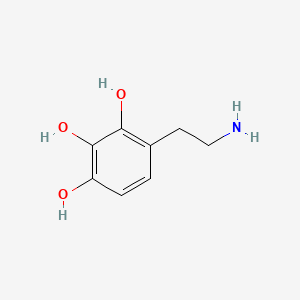

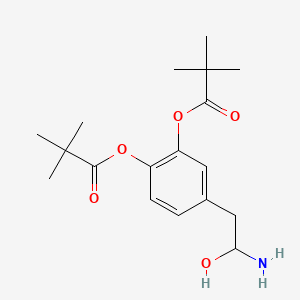

この化合物は、生体医薬品阻害剤として研究されています。 さまざまな生物学的経路との相互作用を利用して、特定の酵素や受容体を阻害することができ、これは新しい治療薬の開発に役立ちます {svg_3}.

光電子特性

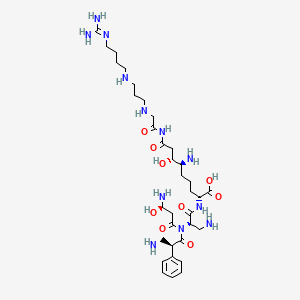

7-(ジエチルアミノ)クマリン-3-カルボン酸は、その光電子特性により、有機発光ダイオード(OLED)やその他の電子デバイスの開発に使用されています。 この化合物の凝集能力により、デバイス性能に不可欠な異なる光電子特性が得られます {svg_4}.

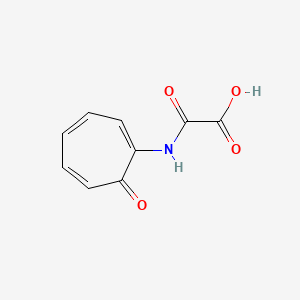

蛍光繊維におけるエネルギー変換

この化合物は、ポリ(メチルメタクリレート)(PMMA)などの高分子繊維にドープされて、蛍光繊維が生成されます。 これらの繊維は強い発光を示し、新しいタイプの光ファイバーの開発など、エネルギー変換用途に使用されます {svg_5}.

構造解析と結晶工学

計算方法は、7-(ジエチルアミノ)クマリン-3-カルボン酸を使用して、結晶格子エネルギーを計算し、結晶構造内の特定の局所相互作用を調べます。 これは、結晶工学と、所望の特性を持つ材料の設計において非常に重要です {svg_6}.

作用機序

- The primary target of 7-(Diethylamino)coumarin-3-carboxylic acid (7-DCCA) is not well-documented in the literature. However, it is commonly used as a fluorescent probe and label for amine modification and protein conjugation . Its chemical structure includes a coumarin core with a diethylamino group, which contributes to its fluorescence properties.

- 7-DCCA interacts with its targets through fluorescence emission. When excited by light (λex = 409 nm), it emits fluorescence at λem = 473 nm in a Tris buffer at pH 9.0 . This fluorescence behavior allows it to serve as a sensitive probe for detecting changes in its local environment.

- Researchers often employ 7-DCCA to study solvation dynamics in micelles and other organized media. Micelles, formed by surfactant molecules, provide a biomimetic environment where the probe molecule can reside in different locations: bulk water, the hydrophobic core of the micelle, or the Stern layer .

- Environmental factors significantly influence 7-DCCA’s efficacy and stability. For instance:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME Properties)

Action Environment

生化学分析

Biochemical Properties

7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid plays a significant role in biochemical reactions, primarily as a fluorescent probe. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to label synthetic peptides for high-throughput detection . The compound’s fluorescence properties are influenced by its interactions with different biomolecules, which can alter its quantum yield, decay time, and solvent relaxation time . These interactions are crucial for studying the dynamics of biochemical processes.

Cellular Effects

The effects of 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s fluorescence properties allow researchers to track its distribution and interactions within cells, providing insights into cellular dynamics . For example, its interaction with micelles can significantly alter its photophysical properties, which can be used to study the solvation dynamics of water molecules at the micelle interfaces .

Molecular Mechanism

At the molecular level, 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid exerts its effects through various binding interactions with biomolecules. It can form intramolecular charge transfer (ICT) states and twisted intramolecular charge transfer (TICT) states, depending on the surrounding environment . These states are crucial for its fluorescence properties and can be used to study the nature of its interactions with different biomolecules. The compound’s ability to form these states makes it a valuable tool for studying molecular interactions and dynamics.

Temporal Effects in Laboratory Settings

The stability and degradation of 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid over time are important considerations in laboratory settings. The compound’s fluorescence properties can change over time due to factors such as aggregation and complex formation . These changes can affect its long-term effects on cellular function, making it essential to monitor its stability and degradation in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound can be used as a fluorescent label without causing significant adverse effects. At high doses, it may exhibit toxic effects, which need to be carefully monitored . Understanding the dosage effects is crucial for its safe and effective use in biochemical research.

Metabolic Pathways

7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolic flux and metabolite levels . These interactions are essential for understanding its role in biochemical processes and its potential effects on cellular metabolism.

Transport and Distribution

The transport and distribution of 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions can affect its localization and accumulation, which are crucial for its effectiveness as a fluorescent probe. Understanding these factors is essential for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid is determined by its targeting signals and post-translational modifications These factors direct the compound to specific compartments or organelles, influencing its activity and function

特性

IUPAC Name |

7-(diethylamino)-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-3-15(4-2)10-6-5-9-7-11(13(16)17)14(18)19-12(9)8-10/h5-8H,3-4H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCPTFFIERCDSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198994 | |

| Record name | 7-Diethylaminocoumarin-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50995-74-9 | |

| Record name | 7-Diethylaminocoumarin-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050995749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Diethylaminocoumarin-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(Diethylamino)coumarin-3-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-Dimethoxy-2-prop-2-enyl-4-[1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]cyclohexa-2,5-dien-1-one](/img/structure/B1201108.png)

![2-[2-(1H-Indol-3-yl)ethyl]-3-(3-isopropyloxyphenyl)quinazolin-4(3H)-one](/img/structure/B1201110.png)